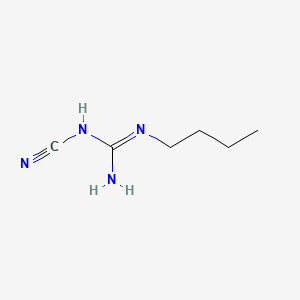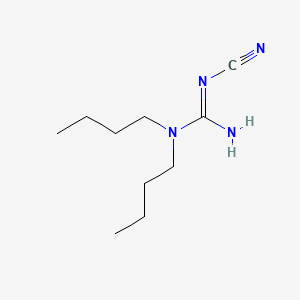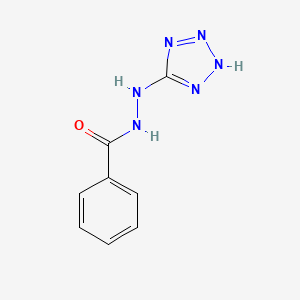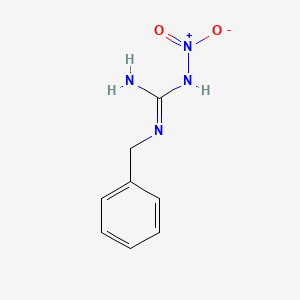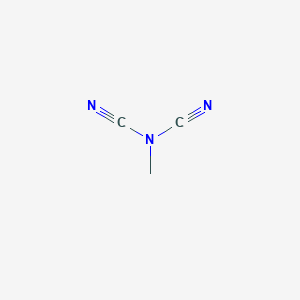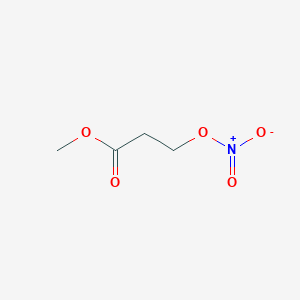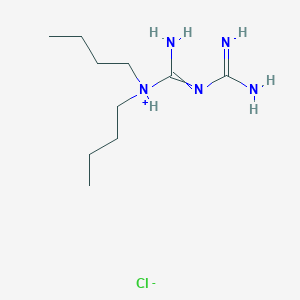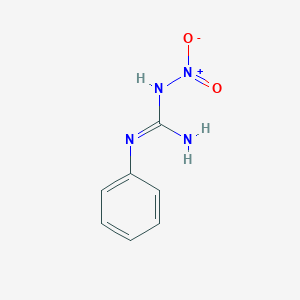
2-Benzamidobenzoyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzamidobenzoyl azide is an organic compound that belongs to the class of azides Azides are known for their high reactivity and versatility in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamidobenzoyl azide typically involves the reaction of 2-aminobenzamide with benzoyl chloride to form 2-benzamidobenzoyl chloride, which is then treated with sodium azide to yield the desired azide compound. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 2-Benzamidobenzoyl azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted by nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Substitution Reactions: Sodium azide in polar aprotic solvents like acetonitrile.
Reduction Reactions: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.
Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution Reactions: Various substituted benzamides.
Reduction Reactions: 2-Benzamidobenzylamine.
Cycloaddition Reactions: 1,2,3-Triazoles.
Scientific Research Applications
2-Benzamidobenzoyl azide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in click chemistry.
Biology: Employed in the modification of biomolecules for labeling and imaging studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Benzamidobenzoyl azide involves the release of nitrogen gas upon decomposition, which generates highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, leading to the formation of new covalent bonds. This reactivity is harnessed in various synthetic applications, including the formation of triazoles through cycloaddition reactions.
Comparison with Similar Compounds
Benzoyl Azide: Similar in structure but lacks the benzamide group.
Phenyl Azide: Another simple aromatic azide with similar reactivity.
2-Azidobenzamide: Similar structure but with the azide group directly attached to the benzamide.
Uniqueness: 2-Benzamidobenzoyl azide is unique due to the presence of both benzamide and benzoyl groups, which influence its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical transformations and applications compared to simpler azides.
Properties
IUPAC Name |
2-benzamidobenzoyl azide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2/c15-18-17-14(20)11-8-4-5-9-12(11)16-13(19)10-6-2-1-3-7-10/h1-9H,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBCASBVZAUNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
